Hydroxyprogesterone

Catalog No.
S515733
CAS No.
68-96-2
M.F
C21H30O3
M. Wt
330.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyprogesterone

CAS Number

68-96-2

Product Name

Hydroxyprogesterone

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

DBPWSSGDRRHUNT-CEGNMAFCSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Solubility

1.96e-05 M
0.00648 mg/mL

Synonyms

17 alpha Hydroxyprogesterone, 17 alpha-Hydroxyprogesterone, 17 Hydroxyprogesterone, 17-alpha-Hydroxyprogesterone, 17-Hydroxyprogesterone, 17-Hydroxyprogesterone, (17 alpha)-Isomer, 17-Hydroxyprogesterone, (9 beta, 10 alpha)-Isomer

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O

Description

The exact mass of the compound Hydroxyprogesterone is 330.2195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.96e-05 m0.00648 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15468. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Progestins - Progesterone - Hydroxyprogesterones. It belongs to the ontological category of tertiary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL

XLogP3

3.2

Exact Mass

330.2195

LogP

3.17 (LogP)
3.17

Appearance

Solid powder

Melting Point

222.5 °C
222-223 °C
219-220°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

21807M87J2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H360 (95.12%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Cyproterone is a steroidal antiandrogen that has been used in the treatment of prostate cancer in many countries of the world, but not in the United States. Cyproterone therapy can be associated with serum enzyme elevations during therapy and has been linked to many instances of clinically apparent acute liver injury, some of which were fatal.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

THERAPEUTIC USES. ...CONTRACEPTION...FUNCTIONAL UTERINE BLEEDING... DYSMENORRHEA...PREMENSTRUAL TENSION...ENDOMETRIOSIS...THREATENED & HABITUAL ABORTION...EVALUATION OF OVARIAN FUNCTION & DIAGNOSIS OF PREGNANCY...SUPPRESSION OF POST-PARTUM LACTATION...ENDOMETRIAL CARCINOMA. /PROGESTINS/
CHEMOTHERAPEUTIC AGENTS USEFUL IN NEOPLASTIC DISEASE: HYDROXYPROGESTERONE CAPROATE (DELALUTIN) FOR ENDOMETRIUM, RENAL CELL, BREAST, PROSTATE. /CAPROATE/
...IN METASTATIC & RECURRENT ENDOMETRIAL CARCINOMA. THEY PRODUCE REMISSIONS FOR PROLONGED PERIODS IN ABOUT 25% OF PT WHEN METASTASES ARE CONFINED TO PULMONARY AREA. LARGER DOSES...WHEN DISEASE RECURS IN OSSEOUS, INTRA-ABDOMINAL, OR PELVIC SITES. ...USED PARENTERALLY IN RENAL CARCINOMA. /PROGESTAGEUS/
WHEN USED TO REGULATE IRREGULAR ESTRUS CYCLE, IT IS USUALLY COMBINED WITH ESTROGEN. /CAPROATE/
THIS COMPD IS USED MAINLY TO CONTROL DYSFUNCTIONAL UTERINE BLEEDING, & ALSO FOR THREATENED & HABITUAL ABORTIONS & PREMATURE LABOR. /CAPROATE/
POSSESSES ACTIONS & USES OF PROGESTINS, EXCEPT THAT IT DOES NOT PREVENT OVULATION. /CAPROATE/
PROGESTIN ALONE HAS COME TO BE CALLED "MINIPILLS"... "MINIPILL" WERE INTRODUCED IN ORDER TO ELIMINATE ESTROGEN, AGENT...THOUGHT TO BE RESPONSIBLE FOR MOST IF NOT ALL OF...SIDE EFFECTS OF ORAL CONTRACEPTIVES. ...EFFICACY OF "MINIPILL" HAS BEEN ABOUT 97-98%...& MENSTRUAL CYCLES ARE MORE IRREGULAR. /PROGESTINS/
IN SEXUAL INFANTILISM IN FEMALE, PROGESTINS MAY BE COMBINED WITH ESTROGENS TO BRING ABOUT GENITAL DEVELOPMENT & MATURATION. PROGESTINS MAY DECR BREAST SIZE IN MASTODYNIA. /PROGESTINS/
PROGESTINS MAY BE USED CYCLICALLY IN TREATMENT OF INFERTILITY IN WHICH UTERUS IS NOT RECEPTIVE TO IMPLANTATION... THEY MAY ALSO BE USED TO LESSEN PREMENSTRUAL TENSION... /PROGESTINS/
IN PREECLAMPSIA & TOXEMIA OF PREGNANCY DUE TO HORMONAL IMBALANCE, PROGESTINS PLUS ESTROGENS MAY IMPROVE CONDITION, EVEN THOUGH BOTH TYPES OF HORMONE CAN CAUSE SALT & WATER RETENTION... /PROGESTINS/
IT IS QUITE ACTIVE BY ORAL ROUTE... ACETATE IS PRESENTLY ONLY ADMIN ORALLY BUT IT IS ALSO ACTIVE BY PARENTERAL ROUTES. ACETATE HAS BEEN REPLACED LARGELY BY CAPROATE... /ACETATE/
...ACETIC ACID ESTER...APPRECIABLE ACTIVITY & COULD BE TAKEN BY MOUTH, ALTHOUGH VERY LARGE DOSES...REQUIRED. ...GIVEN BY INJECTION IN OIL, ACTIVITY WAS PROLONGED, PROPERTY SHARED BY OTHER ESTERS SUCH AS VALERATE & CAPROATE. CAPROATE...USED EXTENSIVELY AS LONG-ACTING PROGESTIN...INACTIVE BY MOUTH. /ESTER, VALERATE, CAPROATE/
VET: ORALLY, IN BITCHES TO INHIBIT ESTRUS, REGRESS MAMMARY TUMORS IN BITCHES WITH FREQUENT, IRREGULAR, OR PROLONGED ESTRUS, & TO TERMINATE PSEUDOPREGNANCY.
VET: ...ITS EFFECTS ARE THOSE OF PROGESTERONE, HELPING TO PRODUCE OR MAINTAIN UTERINE ENDOMETRIUM IN PHYSIOLOGIC STATE CHARACTERISTIC OF PREGNANCY.
IM TREATMENT OF COWS WITH OVARIAN FOLLICULAR CYSTS WITH LUTEUM-DEPOT (CONTAINIG 100 MG 17ALPHA-HYDROXYPROGESTERONE CAPROATE & 10 MG PROGESTERONE) CAUSED LUTEINIZATION OF CYSTS WITHIN 10 DAYS IN 50% & ALL OF THESE COWS SUBSEQUENTLY CONCEIVED.

Pharmacology

Hydroxyprogesterone is a physiological progestin that is produced during glucocorticoid and steroid hormone synthesis and is increased during the third trimester of pregnancy. Hydroxyprogesterone binds to the cytoplasmic progesterone receptors in the reproductive system and subsequently activates progesterone receptor mediated gene expression.

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03D - Progestogens
G03DA - Pregnen (4) derivatives
G03DA03 - Hydroxyprogesterone

Mechanism of Action

ADMIN OF ESTROGEN & PROGESTIN, AS CONTAINED IN COMBINATION OR SEQUENTIAL PREPN, COULD INTERFERE WITH FERTILITY IN ANY ONE OF SEVERAL WAYS. HOWEVER, IT IS CLEAR THAT, AS CURRENTLY USED, MIXTURE INHIBITS OVULATION. ...CONTINUED ACTION OF PROGESTERONE SERVES TO INHIBIT RELEASE OF LH. /PROGESTINS/
IT ACTS AS ANTIGONADOTROPHIC AGENT ON ANTERIOR PITUITARY INHIBITING FSH RELEASE &, THUS, FOLLICULAR GROWTH, ESTROGEN PRODUCTION, & ESTRUS. IT ALSO INHIBITS LH RELEASE, THUS PREVENTING OVULATION, CORPORA LUTEA FORMATION, & FURTHER PROGESTERONE SECRETION. BY INHIBITING LH...HOLDS PROGESTERONE LEVELS IN CHECK.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard

Health Hazard

Other CAS

68-96-2
604-09-1

Wikipedia

17%CE%B1-Hydroxyprogesterone

Drug Warnings

VET: AVOID BREEDING TREATED ANIMALS UNTIL SECOND POST-TREATMENT ESTRUS CYCLE. SEVERE PYOMETRA-LIKE SYNDROMES HAVE OCCURRED IN TREATED ANIMALS DEPRIVED OF NORMAL ESTRUS STIMULATING EFFECTS ON UTERINE ENDOMETRIUM...
WHETHER TAKING ORAL CONTRACEPTIVES OF PROGESTIN-ESTROGEN TYPE PRODUCED HIGHER INCIDENCE OF OCULAR & OPHTHALMO-NEUROLOGIC DISEASES THAN WOULD OCCUR SPONTANEOUSLY IN UNMEDICATED WOMEN OR IN PREGNANT WOMEN WAS NOT ANSWERED CONCLUSIVELY... /PROGESTINS/
CONTRAINDICATIONS TO THEIR USE ARE THROMBOEMBOLIC DISORDERS OR PAST HISTORY OF THESE CONDITIONS, MARKEDLY IMPAIRED HEPATIC FUNCTION, KNOWN OR SUSPECTED CARCINOMA OF BREAST OR OTHER ESTROGEN-DEPENDENT NEOPLASIA, & UNDIAGNOSED GENITAL BLEEDING. /ORAL CONTRACEPTIVES/

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

HYDROXYPROGESTERONE IS ESTERIFIED BY HEATING WITH CAPROIC ANHYDRIDE IN PRESENCE OF P-TOLUENE-SULFONIC ACID UNDER ATMOSPHERE OF NITROGEN. US PATENT 2,753,360. /CAPROATE/
JULIAN ET AL, US PATENT 2,648,662 (1953 TO GLIDDEN)...STORK ET AL, US PATENTS 2,802,839 & 2,805,203 (BOTH 1957 TO SYNTEX)...DULANEY, MCALEER; US PATENTS 2,777,843; 2,786,856/7; 2,813,060 (ALL 1957 TO MERCK & CO)...PEDERSON, US PATENT 3,000,883 (1961 TO UPJOHN).

General Manufacturing Information

PROGESTINS CANNOT BE EQUATED AS GROUP WITH PROGESTERONE BECAUSE SOME ARE INHERENTLY ESTROGENIC, SOME SLIGHTLY ANDROGENIC, & SOME PURELY PROGESTATIONAL; CORRESPONDINGLY, THEIR OVULATION-INHIBITING POTENTIALITIES MAY BE MEDIATED IN SOMEWHAT DIFFERENT WAYS. /PROGESTINS/

Interactions

...ESTROGEN ENHANCED SUPPRESSIVE EFFECT OF PROGESTIN & LED TO GENERAL USE OF MIXTURE OF TWO. /PROGESTINS/

Stability Shelf Life

CRYSTALS SHOULD NOT BE EXPOSED TO HEAT & LIGHT /CAPROATE/

Dates

Modify: 2023-08-15
1: Ambroziak U, Bednarczuk T, Ginalska-Malinowska M, Małunowicz EM, Grzechocińska B, Kamiński P, Bablok L, Przedlacki J, Bar-Andziak E. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - management in adults. Endokrynol Pol. 2010 Jan-Feb;61(1):142-55. Review. PubMed PMID: 20205117.
2: Ambroziak U, Bednarczuk T, Ginalska-Malinowska M, Małunowicz EM, Grzechocińska B, Kamiński P, Bablok L, Przedlacki J, Bar-Andziak E. [Congenital adrenal hyperplasia due to 21-hydroxylase deficiency--management in adults]. Endokrynol Pol. 2010;61 Suppl 1:7-21. Polish. PubMed PMID: 22127631.
3: Choi JH, Kim GH, Seo EJ, Kim KS, Kim SH, Yoo HW. Molecular analysis of the AR and SRD5A2 genes in patients with 46,XY disorders of sex development. J Pediatr Endocrinol Metab. 2008 Jun;21(6):545-53. PubMed PMID: 18717241.
4: Imrich R, Lukac J, Rovensky J, Radikova Z, Penesova A, Kvetnansky R, Huckova M, Vigas M, Macho L, Koska J. Lower adrenocortical and adrenomedullary responses to hypoglycemia in premenopausal women with systemic sclerosis. J Rheumatol. 2006 Nov;33(11):2235-41. PubMed PMID: 17086608.
5: Reed-Kane D Pharmd Fiacp Faca Fc, Kirschbaum K Phd. Prevention of preterm delivery with compounded 17a-hydroxyprogesterone caproate. Int J Pharm Compd. 2006 May-Jun;10(3):165-71. PubMed PMID: 23974228.
6: Korkhov VV, Lesik EA, Petrosian MA, Ivanov AP, Tapil'skasia NI. [Experimental progestogenic activity of novel derivatives of 17alpha-hydroxyprogesterone]. Eksp Klin Farmakol. 2003 Jul-Aug;66(4):36-8. Russian. PubMed PMID: 14558350.
7: Ozgen AG, Bayraktar F, Yilmaz C. Low basal androstenedione levels plus augmented 17alpha-hydroxyprogesterone and low dehydroepiandrosterone sulfate responses to adrenocorticotropic hormone stimulation in patients with adrenal incidentaloma. Endocr Pract. 2001 Nov-Dec;7(6):448-53. PubMed PMID: 11747281.
8: Kreider DL, Rorie R, Brown D, Maxwell C, Miller F, Wright S, Brown A. Ovulation rate and litter size in gilts immunized against androstenedione and 17alpha-hydroxyprogesterone. J Anim Sci. 2001 Jul;79(7):1691-6. PubMed PMID: 11465355.
9: Anderson DC, Child DF, Sutcliffe CH, Buckley CH, Davies D, Longson D. Cushing's syndrome, nodular adrenal hyperplasia and virilizing carcinoma. Clin Endocrinol (Oxf). 1978 Jul;9(1):1-14. PubMed PMID: 209918.
10: Berg AA, Kjessler B. In vitro-metabolism of 3H-progesterone in human testicular tissue: IV Before and after long-term gonadotrophin treatment; including one 47, XYY-male. Acta Endocrinol Suppl (Copenh). 1976;207:49-59. PubMed PMID: 797212.
11: Kjessler B, Berg AA. In vitro-metabolism of 3H-progesterone in human testicular tissue: I Adult males. Acta Endocrinol Suppl (Copenh). 1976;207:3-22. PubMed PMID: 797210.
12: Berg AA, Kjessler B, Lundkvist K. In vitro-metabolism of 3H-progesterone in human testicular tissue: II Prepubertal and adolescent boys. Acta Endocrinol Suppl (Copenh). 1976;207:23-35. PubMed PMID: 797209.

Explore Compound Types